molecular formula C14H22CaO10 B7801214 3,4-o-Isopropylidene-L-threonic acid,calcium salt

3,4-o-Isopropylidene-L-threonic acid,calcium salt

Cat. No. B7801214
M. Wt: 390.40 g/mol
InChI Key: NOUVZISPTGHJFE-ASZNEFJQSA-L
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Description

3,4-o-Isopropylidene-L-threonic acid,calcium salt is a useful research compound. Its molecular formula is C14H22CaO10 and its molecular weight is 390.40 g/mol. The purity is usually 95%.
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Scientific Research Applications

FTIR Studies and Metal Compounds

  • A study by Gao et al. (2003) focused on the preparation and characterization of various compounds including L-threonic acid and calcium L-threonate through strong acid type ion exchange and other synthesis methods. These compounds demonstrated unique infrared (IR) spectra, differing from L-threonic acid and indicating metal coordination to oxygen atoms in the compounds (Gao, Chen, Ju, & Li, 2003).

Supramolecular Network Formation in Crystal Compounds

  • Research by Dobrzyńska et al. (2013) included the study of calcium complexes with carboxybenzylphosphonic acid, focusing on the formation of three-dimensional layered supramolecular structures through coordination bonds and weak intermolecular interactions (Dobrzyńska, Kubiak, Janczak, & Zoń, 2013).

Calcium Salts in Isotactic Polypropylene

  • Dou, Lu, and Li (2008) investigated the effects of various metallic salts, including calcium salts, on the formation of crystalline forms in isotactic polypropylene, revealing the role of these salts as nucleating agents (Dou, Lu, & Li, 2008).

Synthesis of 2-Hydroxy-4-(methylthio) Butyric Acid and its Calcium Salt

  • A review by Shi Dan-dan (2009) covered the synthesis methods of calcium salts of 2-hydroxy-4-(methylthio) butyric acid, which have applications in amino acid metabolism, renal failure treatment, and as intermediates in organic and drug synthesis (Shi Dan-dan, 2009).

Complexation of Tetravalent Actinides

  • A study by Gaona et al. (2008) reviewed the complexation of tetravalent actinides by polyhydroxy carboxylic compounds, including calcium salts, in various pH conditions, relevant to radioactive waste disposal (Gaona, Montoya, Colas, Grivé, & Duro, 2008).

Low Dimensional Calcium Sulfate Dihydrate Crystals

  • Research by Sandhya et al. (2012) focused on the synthesis of low dimensional calcium sulfate dihydrate crystals using isopropyl alcohol, with potential applications in biomaterials for bone graft substitution and drug delivery (Sandhya, Sureshbabu, Varma, & Komath, 2012).

Viscosity and Adsorption Behavior of Xanthan

  • A study by Dário et al. (2011) examined the effect of calcium salts on the flow behavior of xanthan gum solutions, exploring their interaction with surfaces and implications in various industries (Dário, Hortêncio, Sierakowski, Neto, & Petri, 2011).

Isomerism and Layered Frameworks

  • Mizobe et al. (2007) studied the impact of isomerism on the flexibility of layered frameworks in organic salts, including those with isopropylamine, revealing different structural behaviors based on the directions of methyl groups (Mizobe, Miyata, Hisaki, & Tohnai, 2007).

Glycomimetics Synthesis

  • Witczak et al. (2007) explored the synthesis of novel 4-deoxy-(1-->5)-5-C-thiodisaccharides, using isopropylidene-L-glycero-pent-4-enopyranos-3-ulose, demonstrating a new route to glycomimetics, which are significant in biological research (Witczak, Lorchak, & Nguyen, 2007).

Calcium Salts in Isosynthesis

  • A study by Li et al. (2001) assessed the promoting effects of various calcium salts on the activity and selectivity of ZrO2 in isosynthesis, a process relevant in chemical engineering and catalysis (Li, He, Cheng, Su, Li, & Zhu, 2001).

properties

IUPAC Name

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVZISPTGHJFE-ASZNEFJQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22CaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-o-Isopropylidene-L-threonic acid,calcium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WL Mock, J Yao - Biochemistry, 1997 - ACS Publications
Substrates HO 2 CCH 2 CH 2 CO- and HOCH 2 CHOHCHOHCO-Phe-Leu-Ala-5-nitro-2-pyridinamide are cleaved efficiently at the acylarenamide linkage, with a convenient …
Number of citations: 23 pubs.acs.org

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